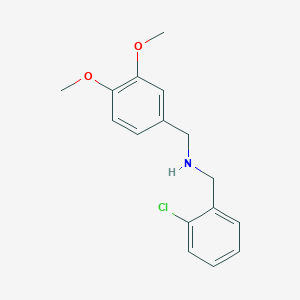

(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

Descripción

Contextualization within Benzylamine (B48309) Scaffolds in Medicinal Chemistry and Chemical Biology Research

The benzylamine motif, characterized by a benzyl (B1604629) group attached to an amine, is a fundamental structural unit found in a wide array of biologically active compounds. vulcanchem.com Its prevalence in medicinal chemistry stems from its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and hydrophobic interactions. This makes the benzylamine scaffold a valuable building block for developing ligands that can modulate the function of enzymes and receptors.

Derivatives of benzylamine have been investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological applications. nih.govnih.govnih.gov For instance, certain benzylamine derivatives have shown potential as tubulin polymerization inhibitors, a mechanism central to the action of several successful anticancer drugs. nih.govnih.gov The structural versatility of the benzylamine scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. The introduction of various substituents on the aromatic rings and the amine nitrogen can fine-tune the electronic and steric properties of the molecule, leading to enhanced biological activity. nih.govnih.gov

Significance of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine in Contemporary Chemical Research

While extensive research on a wide range of N-benzylamine derivatives has been published, this compound itself is a compound for which specific biological activity data is not yet widely available in the public domain. Its significance in contemporary chemical research is therefore largely based on its potential as a research chemical and as a scaffold for further chemical exploration. The compound is commercially available, indicating its utility as a starting material or intermediate in the synthesis of more complex molecules.

Given these structural features, this compound represents an interesting, yet underexplored, molecule. Its value currently lies in its potential to be screened in a variety of biological assays to uncover novel activities or to be used as a foundational structure for the development of new libraries of compounds for high-throughput screening.

Scope and Research Trajectories for this compound

The future research trajectory for this compound is likely to be driven by systematic biological evaluation and further chemical modification. A primary avenue of investigation would be to screen the compound against a diverse panel of biological targets to identify any potential therapeutic applications. Based on the known activities of related benzylamine derivatives, promising areas for investigation could include:

Anticancer Research: Given that many benzylamine derivatives exhibit cytotoxic effects against cancer cell lines, evaluating this compound for its antiproliferative activity would be a logical first step. nih.govnih.gov Mechanistic studies could then explore its potential as a tubulin polymerization inhibitor or its effects on other cancer-related pathways.

Antimicrobial Research: The benzylamine scaffold is present in a number of antimicrobial agents. nih.gov Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial properties.

Neuropharmacology: The ability of benzylamine derivatives to interact with targets in the central nervous system suggests that this compound could be investigated for its potential effects on neuroreceptors and transporters.

Furthermore, the compound serves as a platform for the synthesis of new derivatives. The secondary amine can be further functionalized, and the substitution patterns on the aromatic rings can be varied to create a library of related compounds. This would enable structure-activity relationship (SAR) studies to identify the key structural features responsible for any observed biological activity and to optimize lead compounds with improved potency and selectivity.

Below is a data table summarizing the key chemical properties of this compound and its isomer.

| Property | This compound | (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine |

| CAS Number | Not available | 423738-40-3 vulcanchem.com |

| Molecular Formula | C16H18ClNO2 | C16H18ClNO2 vulcanchem.com |

| Molecular Weight | 291.77 g/mol | 291.77 g/mol vulcanchem.com |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine | N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine vulcanchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17/h3-9,18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGDLJBCGNHODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357969 | |

| Record name | (2-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423733-58-8 | |

| Record name | (2-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in 2 Chlorobenzyl 3,4 Dimethoxybenzyl Amine Synthesis and Transformations

Mechanistic Pathways of Metal-Catalyzed Amine Coupling Reactions

The formation of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is most commonly achieved through reductive amination, a robust method for creating C-N bonds. harvard.edu This process typically involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced to the target secondary amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of the title compound, this would involve reacting 2-chlorobenzaldehyde (B119727) with 3,4-dimethoxybenzylamine (B142225), or alternatively, 3,4-dimethoxybenzaldehyde (B141060) with 2-chlorobenzylamine, in the presence of a reducing agent and often a metal catalyst. rsc.orgacs.org These reactions are valued for their efficiency and for avoiding the over-alkylation issues that can plague direct N-alkylation with alkyl halides. harvard.edumasterorganicchemistry.com

The cornerstone of reductive amination is the initial condensation of the carbonyl compound and the amine to form an imine or iminium ion. harvard.eduwikipedia.org In the synthesis of this compound from 2-chlorobenzaldehyde and 3,4-dimethoxybenzylamine, the mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. This step requires the activation of the N-H bond.

The process proceeds as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of 3,4-dimethoxybenzylamine attacks the carbonyl carbon of 2-chlorobenzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (often acid-catalyzed), turning it into a good leaving group (H₂O).

Imine Formation: The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and generating a protonated imine, or iminium ion.

Deprotonation: A base removes the final proton from the nitrogen, yielding the neutral imine intermediate: N-(2-chlorobenzylidene)-1-(3,4-dimethoxyphenyl)methanamine.

This imine intermediate is the critical species that undergoes reduction in the subsequent step. researchgate.net While this condensation can occur without a catalyst, metal catalysts or Lewis acids can be employed to activate the carbonyl group, facilitating the initial nucleophilic attack. masterorganicchemistry.com The entire sequence is reversible up to the reduction step.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-limiting step. wikipedia.org By substituting an atom in the reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C), one can measure a change in the reaction rate. A significant KIE (k_light/k_heavy > 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. wikipedia.org

For the synthesis of this compound via reductive amination, a ¹³C KIE could distinguish between two potential rate-limiting steps if the carbonyl carbon of the aldehyde (e.g., 2-chlorobenzaldehyde) is labeled:

Imine Formation as Rate-Limiting: If the nucleophilic attack of the amine on the carbonyl or the subsequent dehydration to the imine is the slowest step, a primary ¹³C KIE would be expected. This is because the hybridization of the labeled carbon changes from sp² to sp³ and back, altering the bonding environment significantly.

Imine Reduction as Rate-Limiting: If the formation of the imine is rapid and reversible, and the subsequent hydride reduction of the C=N bond is the slow step, a much smaller or negligible ¹³C KIE would be observed at the original carbonyl carbon. This is because the bonding at this center is not significantly altered during the reduction step itself relative to the imine intermediate.

The magnitude of the KIE can provide insight into the transition state structure. While specific experimental data for this reaction is not available, typical ¹³C KIEs for reactions involving C-N bond formation are often modest, around 1.04. wikipedia.org

| Rate-Limiting Step | Isotopically Labeled Position | Expected KIE (k₁₂/k₁₃) | Mechanistic Implication |

|---|---|---|---|

| Nucleophilic attack/Dehydration (Imine Formation) | Carbonyl carbon of 2-chlorobenzaldehyde | > 1.02 | C-N bond formation or C-O bond cleavage in the carbinolamine is rate-determining. |

| Hydride Reduction of Imine | Carbonyl carbon of 2-chlorobenzaldehyde | ~ 1.00 | The initial condensation to form the imine is a rapid pre-equilibrium. |

Once the imine intermediate is formed, it must be reduced to the final secondary amine. This reduction is a hydrogen transfer process, which can be achieved catalytically using molecular hydrogen (H₂) or through transfer hydrogenation from a donor molecule. rsc.orgrsc.org

Catalytic Hydrogenation (using H₂): A common system for this transformation is Palladium on carbon (Pd/C) with H₂ gas. youtube.com The catalytic cycle is generally understood to involve:

Adsorption: Both the imine intermediate and H₂ adsorb onto the surface of the palladium catalyst.

H-H Bond Cleavage: The palladium metal facilitates the oxidative addition/cleavage of the H-H bond, forming metal-hydride (Pd-H) species on the surface.

Hydrogen Transfer: The imine's C=N double bond is hydrogenated in a stepwise manner. One hydrogen atom from the catalyst surface adds to the carbon, forming a half-hydrogenated intermediate, followed by the addition of a second hydrogen to the nitrogen.

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Catalytic Transfer Hydrogenation: Alternatively, hydrogen can be supplied from a donor molecule like formic acid or isopropanol (B130326) in a process called transfer hydrogenation. rsc.org For example, using an iridium catalyst, the cycle involves the formation of an iridium-hydride complex from the hydrogen donor. acs.org This metal-hydride then donates the hydride to the imine, reducing it to the amine and regenerating the catalyst.

Theoretical Investigations of Protecting Group Debenzylation Mechanisms

The benzyl (B1604629) groups in this compound can be viewed as protecting groups for a primary amine core. Their removal, or debenzylation, is a common transformation in organic synthesis. ox.ac.uk While typically achieved through methods like catalytic hydrogenolysis, theoretical studies using quantum chemistry provide deep insights into the reaction energetics, transition states, and the influence of substituents on reactivity. organic-chemistry.orgresearchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. For the debenzylation of this compound, these calculations can elucidate the mechanism by:

Calculating Reaction Energetics: Determining the relative energies of the reactant, intermediates, transition states, and products. This allows for the calculation of activation barriers (Ea) and reaction enthalpies (ΔH), predicting the kinetic and thermodynamic feasibility of different pathways.

Locating Transition States (TS): Identifying the exact geometric structure of the highest energy point along the reaction coordinate. Analysis of the TS structure reveals which bonds are being formed and broken during the rate-limiting step.

Comparing Competing Pathways: Theoretically comparing the cleavage of the 2-chlorobenzyl group versus the 3,4-dimethoxybenzyl group. By calculating the activation energies for both C-N bond cleavages, one could predict which group is more labile under specific conditions (e.g., hydrogenolysis vs. oxidative cleavage).

For instance, a theoretical study of hydrogenolytic cleavage would model the interaction of the amine and H₂ with a catalyst cluster (e.g., Pd₄) to find the lowest energy pathway for C-N bond scission.

| Computational Output | Mechanistic Insight Provided |

|---|---|

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, and transition states. |

| Activation Energy (Ea) | Determines the kinetic barrier of the reaction; allows comparison of competing pathways. |

| Reaction Energy (ΔE) | Indicates the thermodynamic favorability (exothermic vs. endothermic) of the reaction. |

| Vibrational Frequencies | Confirms that a stationary point is a minimum or a transition state (one imaginary frequency). |

| Charge Distribution (e.g., NBO analysis) | Reveals electronic effects, such as the polarization of the C-N bond. |

The substituents on the two different benzyl rings exert profound electronic effects that influence the rate and selectivity of debenzylation.

2-Chlorobenzyl Group: The chlorine atom is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution. Its presence makes the benzylic C-N bond stronger and less susceptible to oxidative cleavage, which often proceeds through electron donation from the aromatic ring or formation of a carbocationic intermediate. ustc.edu.cnmdpi.com In catalytic hydrogenolysis, the effect is more nuanced but generally, electron-withdrawing groups can sometimes slow the reaction.

3,4-Dimethoxybenzyl Group: The two methoxy (B1213986) groups are strong electron-donating groups through resonance. This electron-rich nature makes this benzyl group highly susceptible to oxidative cleavage. researchgate.net Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical oxidation readily cleave such electron-rich benzyl groups by forming a stabilized benzylic radical cation intermediate. mdpi.comresearchgate.net During hydrogenolysis, these electron-donating groups can increase the electron density at the benzylic carbon, potentially facilitating its interaction with the electron-deficient metal catalyst surface and accelerating C-N bond cleavage.

Therefore, a clear selectivity in debenzylation could be achieved. Oxidative methods would be expected to selectively cleave the 3,4-dimethoxybenzyl group, leaving the 2-chlorobenzyl group intact. Conversely, achieving selective cleavage of the 2-chlorobenzyl group would be more challenging and might require a different strategy altogether.

Hammett Plot Analysis for Structure-Reactivity Correlations in Benzylamine (B48309) Formation

The synthesis of N-substituted benzylamines, such as this compound, can be achieved through various methods, most commonly via nucleophilic substitution or reductive amination. Understanding the underlying mechanism of these reactions is crucial for optimizing reaction conditions and predicting the effects of different starting materials. The Hammett equation provides a powerful tool for this purpose, enabling a quantitative analysis of the relationship between the electronic properties of substituents and the reaction rates. wikipedia.org

The Hammett equation is a linear free-energy relationship expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the reaction with the unsubstituted (hydrogen) reactant. wikipedia.org

σ (sigma) is the substituent constant , which quantifies the electronic influence (inductive and resonance effects) of a particular substituent. chemicool.com Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. dalalinstitute.com

ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org Its sign and magnitude provide critical insights into the reaction mechanism.

Mechanistic Insights from the Reaction Constant (ρ)

The value of ρ, obtained from the slope of a plot of log(k/k₀) versus σ, reveals details about the charge distribution in the reaction's transition state. libretexts.org

Positive ρ (ρ > 0): A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values). This implies that a negative charge is developing or a positive charge is being dissipated at the reaction center in the rate-determining step. dalalinstitute.com For benzylamine synthesis via reductive amination, a significant positive ρ value would support a mechanism where the nucleophilic attack of the amine on the carbonyl carbon of the benzaldehyde (B42025) is the rate-determining step. The buildup of negative charge on the oxygen atom in the resulting tetrahedral intermediate is stabilized by electron-withdrawing substituents on the aromatic ring. researchgate.net

Negative ρ (ρ < 0): A negative ρ value signifies that the reaction is favored by electron-donating groups (which have negative σ values). This suggests the development of a positive charge or the dissipation of a negative charge at the reaction center in the transition state. youtube.com In the context of a nucleophilic substitution reaction between a benzyl halide and an amine, a large negative ρ value would be consistent with an Sₙ1-type mechanism, where the rate-determining step is the formation of a benzylic carbocation. This positive charge is stabilized by electron-donating substituents.

Magnitude of ρ: The absolute value of ρ indicates the extent of charge development in the transition state. A large |ρ| value suggests a high sensitivity to substituent effects and a significant charge buildup, whereas a small value implies less charge development or a transition state that is electronically similar to the ground state. utexas.edu

Illustrative Hammett Analysis for Benzylamine Formation

Let us consider the reaction of 3,4-dimethoxybenzylamine with a series of para-substituted benzaldehydes (p-X-C₆H₄CHO), followed by reduction. The rate-determining step is often the initial nucleophilic attack of the amine on the aldehyde's carbonyl group.

To perform a Hammett analysis, one would measure the reaction rates for a series of benzaldehydes with different para-substituents (X). The substituent constants (σ) for these groups are well-documented.

| Substituent (X) | σₚ Value | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Donating |

| -CH₃ | -0.17 | Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -NO₂ | +0.78 | Very Strongly Withdrawing |

Data sourced from established physical organic chemistry databases. wiredchemist.comlibretexts.org

Next, hypothetical relative rate constants (kₓ/k₀) would be determined experimentally. The following table illustrates plausible data that would be expected if the nucleophilic attack is the rate-determining step.

| Substituent (X) | σₚ Value | Hypothetical Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.45 | -0.35 |

| -CH₃ | -0.17 | 0.62 | -0.21 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | +0.23 | 2.14 | 0.33 |

| -CN | +0.66 | 8.71 | 0.94 |

| -NO₂ | +0.78 | 14.13 | 1.15 |

Plotting log(kₓ/k₀) versus σₚ from this data would yield a straight line. The slope of this line is the reaction constant, ρ. For the data presented above, the plot would show a positive slope, resulting in a positive ρ value (approximately +1.4). Such a result would strongly support a reaction mechanism where electron-withdrawing groups stabilize the negatively charged transition state of the rate-determining nucleophilic attack. This quantitative evidence is invaluable for confirming mechanistic hypotheses in the synthesis of complex molecules like this compound.

Design and Synthesis of Derivatives and Analogs of 2 Chlorobenzyl 3,4 Dimethoxybenzyl Amine

Rational Design Principles for Structural Diversification

Rational drug design for the structural diversification of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine focuses on strategic modifications to modulate its interaction with biological targets. These modifications are guided by an understanding of the molecule's pharmacophore and the potential for introducing new interactions or altering its physicochemical properties.

Alterations to the benzyl (B1604629) ring substituents are a primary approach to probing the SAR of this scaffold. nih.govbiomedres.us Modifications such as varying the position and nature of halogens, introducing alkyl groups, or adding methoxy (B1213986) groups can significantly impact the compound's electronic and steric properties. acs.orgbiomedres.us These changes can influence binding affinity, metabolic stability, and selectivity for the target protein.

For instance, the introduction of different substituents on the benzyl ring can lead to varied biological activities. A study on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs with different N-benzyl substituents demonstrated that para-substituted fluorine and bromine atoms resulted in selective inhibition of MAO-A. nih.gov In contrast, derivatives with meta-bromo, ortho-methyl, meta-methoxy, and 2,4-dimethoxy groups on the benzyl ring showed inhibitory activity against both MAO-A and MAO-B. nih.gov

Table 1: Examples of Benzyl Substituent Modifications and Their Rationale

| Modification Type | Example Substituent(s) | Rationale |

| Halogenation | Fluoro (F), Chloro (Cl), Bromo (Br) | Modulate lipophilicity and electronic properties; can introduce halogen bonding interactions. nih.gov |

| Alkylation | Methyl (CH₃), Ethyl (C₂H₅) | Increase lipophilicity and steric bulk; can probe for specific hydrophobic pockets in the binding site. nih.gov |

| Methoxylation | Methoxy (OCH₃) | Can act as a hydrogen bond acceptor and influence conformation; alters electronic properties. nih.gov |

For example, in the development of USP1/UAF1 deubiquitinase inhibitors, the incorporation of various heteroaromatic core scaffolds, such as furan, imidazole, and 1,2,3-triazole, in place of a phenyl ring led to compounds with good potency. acs.org This highlights the utility of heterocyclic rings in optimizing interactions with the target protein.

Table 2: Common Heterocyclic Scaffolds and Their Potential Contributions

| Heterocycle | Potential Contributions |

| Thiazole | Can act as a bioisostere for a phenyl ring; introduces hydrogen bond acceptors. |

| Pyrazole (B372694) | Provides both hydrogen bond donors and acceptors; can influence conformational rigidity. |

| Oxadiazole | Can improve metabolic stability and act as a hydrogen bond acceptor. |

| Triazole | Offers multiple nitrogen atoms for potential hydrogen bonding and can improve solubility. acs.org |

Synthetic Strategies for Analog Development

The synthesis of diverse analogs of this compound relies on robust and versatile chemical methodologies. Key strategies include reductive amination for building the core benzylamine (B48309) structure and cross-coupling reactions for creating diverse aryl and benzyl linkages.

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netpearson.com This method is highly versatile, allowing for the combination of a wide range of aldehydes and amines to generate a diverse library of N-substituted benzylamines.

The synthesis of this compound itself can be achieved via the reductive amination of 2-chlorobenzaldehyde (B119727) with 3,4-dimethoxybenzylamine (B142225). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for controlling selectivity, especially when other reducible functional groups are present in the molecule.

A series of 4-(benzylamino)benzoic acid derivatives were synthesized through the reductive amination of p-aminobenzoic acid with various substituted benzaldehydes using sodium borohydride as the reducing agent. acs.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. organic-chemistry.org These reactions offer a versatile approach to introduce a wide array of substituents onto the aromatic rings of the this compound scaffold.

For instance, the Suzuki-Miyaura coupling can be employed to link aryl or heteroaryl groups to the benzylamine core. nih.gov This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. This methodology allows for the introduction of diverse aromatic and heterocyclic moieties, enabling a broad exploration of the chemical space around the core structure.

Furthermore, other cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized to form the C-N bond of the benzylamine itself, providing an alternative synthetic route. Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has also been reported for the formation of thioether products. nih.gov These advanced synthetic methods provide chemists with a powerful toolkit for the efficient and modular synthesis of complex benzylamine derivatives.

Structure Activity Relationship Sar Studies of 2 Chlorobenzyl 3,4 Dimethoxybenzyl Amine Analogs

Impact of Aromatic Substituents on Biological Activities

The two benzyl (B1604629) rings in (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine are key components for molecular recognition and binding. The type, position, and number of substituents on these rings dictate the electronic and steric properties of the molecule, which in turn govern its biological activity.

Halogen atoms, such as the chloro group on the 2-position of one of the benzyl rings, significantly influence a molecule's properties. Halogens are electron-withdrawing through their inductive effect, which pulls electron density away from the aromatic ring. libretexts.orgmsu.edu This deactivates the ring towards electrophilic substitution but can be a crucial feature for biological activity by modulating the pKa of nearby functional groups or by forming specific halogen bonds with a biological target.

The 3,4-dimethoxy substitution on the second benzyl ring also plays a defining role. Methoxy (B1213986) groups are electron-donating through resonance, which can increase the electron density of the aromatic ring and influence its ability to participate in π-stacking or cation-π interactions with a receptor. msu.edu The position of methoxy groups can have a significant effect on the biological properties and pharmacokinetics of compounds. nih.gov For example, in one study on phosphonium (B103445) cations, an ortho-methoxy group led to faster clearance from the liver compared to meta or para substitutions. nih.gov

While often enhancing activity, the steric bulk of methoxy groups can also lead to negative outcomes. In some studies of benzylamine (B48309) analogs, the introduction of di-methoxy substitutions resulted in a loss of activity due to predicted steric clashes within the enzyme's active site. nih.gov The presence of methoxy groups has also been utilized to prepare other functional groups, such as amides, via carbonylation, highlighting their chemical versatility. researchgate.net

The biological activity of benzylamine derivatives is a function of the interplay between the steric and electronic properties of the substituents on the benzyl rings.

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs like methoxy and alkyl groups increase the rate of electrophilic aromatic substitution by stabilizing the carbocation intermediate. libretexts.org EWGs like chloro, nitro, and trifluoromethyl groups decrease the reaction rate. libretexts.orgresearchgate.net In the context of biological activity, these electronic effects can influence binding affinity by altering the charge distribution of the molecule, affecting its ability to form hydrogen bonds, dipole-dipole interactions, or other electrostatic interactions with a receptor.

Steric Effects : The size and shape of substituents are critical steric parameters. acs.orgfrontiersin.org Bulky groups can physically hinder the molecule from fitting into a binding pocket, leading to reduced or abolished activity. nih.govnih.gov Conversely, a certain degree of steric bulk might be necessary to achieve a specific orientation that maximizes favorable interactions. For instance, QSAR studies have shown that while hydrophobic substituents can be favored for activity, excessively bulky groups can be detrimental. nih.gov

The combination of a moderately sized, electron-withdrawing chloro group and two electron-donating, somewhat bulky methoxy groups in this compound creates a unique electronic and steric profile that dictates its specific biological interactions.

Role of the Amine Linker and Stereochemistry in Biological Interactions

The secondary amine group linking the two benzyl moieties is not merely a spacer but a critical functional component. Its basicity, nucleophilicity, and ability to act as a hydrogen bond donor are central to its biological role. researchgate.netcreative-proteomics.com The amine linker allows for flexibility, enabling the two aromatic rings to adopt an optimal conformation for binding to a target.

Modifications to this linker can have profound effects on activity. For example, N-methylation or N-acetylation of the amine in some benzylamine series has been shown to result in weakly active or inactive compounds, respectively. nih.gov This suggests that the hydrogen atom on the secondary amine is crucial for forming a key hydrogen bond with the biological target.

Stereochemistry can also be a decisive factor in the activity of chiral molecules. Although this compound itself is not chiral, the introduction of substituents on the benzylic carbons or the amine linker could create stereocenters. In many classes of drugs, one enantiomer is significantly more active than the other, as it fits more precisely into the chiral environment of a receptor or enzyme active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.com For benzylamine derivatives, QSAR models can predict the activity of novel analogs and provide insight into the physicochemical properties that are most important for their function. nih.gov

A QSAR study involves several steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is compiled. ijpsr.commdpi.com

Descriptor Calculation : Various physicochemical properties, known as descriptors, are calculated for each molecule. These can include:

Hydrophobicity parameters : Such as logP, which describes the molecule's partitioning between octanol (B41247) and water. frontiersin.orgyoutube.com

Electronic parameters : Such as Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents. youtube.com

Steric parameters : Such as molar refractivity (MR) or Taft's steric parameter (Es), which relate to the volume and shape of the molecule or its substituents. acs.orgnih.gov

Topological indices : Numerical descriptors derived from the molecular graph that describe size, shape, and branching. frontiersin.org

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Bayesian-regularized neural networks, are used to build a mathematical equation that links the descriptors to biological activity. ijpsr.comnih.govyoutube.com

Model Validation : The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not a result of chance correlation. mdpi.comyoutube.com

For benzylamine and other benzene (B151609) derivatives, QSAR models have successfully described activities ranging from hallucinogenic properties to toxicity. nih.govnih.gov These models often reveal that a balance of hydrophobicity, steric bulk, and electronic effects is necessary for optimal activity. nih.govyoutube.com

Computational Chemistry and Molecular Modeling of 2 Chlorobenzyl 3,4 Dimethoxybenzyl Amine and Analogs

Quantum Chemical Calculations for Electronic and Structural Characterization

Quantum chemical calculations provide a microscopic view of the electronic structure and geometry of a molecule. These methods are foundational for understanding a compound's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP hybrid functional, combined with a basis set like 6-31G(d,p) or higher (e.g., 6-311++G(d,p)), offers a balance between accuracy and computational cost for organic molecules. analis.com.myresearchgate.net This level of theory is effective for optimizing molecular geometry, predicting vibrational frequencies, and calculating various electronic properties. analis.com.my

DFT calculations begin with geometry optimization, a process that locates the minimum energy structure of the molecule. For (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, this would involve determining the most stable arrangement of its chlorobenzyl and dimethoxybenzyl moieties around the central nitrogen atom. Studies on similar molecules, such as dimethoxybenzene derivatives and 2-amino-4-chlorobenzonitrile, have successfully used DFT to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. analis.com.mybohrium.com The resulting structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's three-dimensional shape.

Illustrative Data Table: Predicted Structural Parameters for this compound based on DFT Calculations.

Disclaimer: The following data is illustrative, based on typical values for similar chemical structures, as direct computational studies on the title compound are not publicly available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (amine) | 1.46 |

| C-Cl | 1.75 | |

| C-O (methoxy) | 1.37 | |

| C-C (aromatic) | 1.39 | |

| **Bond Angles (°) ** | C-N-C (amine) | 112.0 |

| Cl-C-C (aromatic) | 119.5 | |

| C-O-C (methoxy) | 117.0 | |

| Dihedral Angles (°) | Torsion (Ar-CH2-N-CH2) | ~90 |

This interactive table provides hypothetical, yet representative, geometric parameters derived from DFT principles.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov In studies of dimethoxybenzene derivatives, DFT calculations have been used to determine these energy levels, revealing insights into their thermodynamic stability. researchgate.netbohrium.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxybenzyl ring, while the LUMO may have significant contributions from the electron-withdrawing 2-chlorobenzyl moiety.

Illustrative Data Table: Frontier Orbital Energies and Global Reactivity Descriptors.

Disclaimer: The following data is illustrative, based on typical values for similar aromatic amines, as direct computational studies on the title compound are not publicly available.

| Parameter | Symbol | Predicted Value (eV) |

| Energy of HOMO | EHOMO | -5.65 |

| Energy of LUMO | ELUMO | -0.85 |

| Energy Gap | ΔE (LUMO-HOMO) | 4.80 |

| Ionization Potential (I) | -EHOMO | 5.65 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Chemical Hardness | η = (I-A)/2 | 2.40 |

| Chemical Softness | S = 1/2η | 0.208 |

| Electronegativity | χ = (I+A)/2 | 3.25 |

This interactive table presents hypothetical FMO data, which helps in predicting the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to identify the electrophilic and nucleophilic sites within a molecule. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential (red) concentrated around the electronegative oxygen atoms of the methoxy (B1213986) groups, the chlorine atom, and the lone pair of the central nitrogen atom. These sites represent the most probable centers for electrophilic interactions. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atom of the secondary amine (N-H), making it a likely hydrogen bond donor site. researchgate.net This analysis is crucial for understanding intermolecular interactions, including drug-receptor binding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds that align with classical Lewis structures. wisc.edunih.gov This method is particularly useful for quantifying charge delocalization and hyperconjugative interactions.

Illustrative Data Table: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO.

Disclaimer: The following data is illustrative, based on typical interactions in similar molecules, as direct computational studies on the title compound are not publicly available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (Caryl-Cbenzyl) | 3.5 |

| LP (1) Omethoxy | σ* (Caryl-Caryl) | 2.8 |

| LP (1) Cl | σ* (Caryl-Caryl) | 1.5 |

| σ (C-H) | σ* (N-Cbenzyl) | 0.9 |

This interactive table showcases hypothetical NBO analysis results, quantifying key intramolecular stabilization energies.

Conformational Analysis and Energy Minimization Techniques

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformer(s), which corresponds to the global minimum on the potential energy surface. The biological activity of a molecule is often dictated by its lowest energy conformation, as this is the shape it is most likely to adopt when interacting with a biological target.

Computational techniques can systematically scan the potential energy surface by rotating key dihedral angles (torsion angles) and calculating the energy of each resulting structure. Studies on benzylamine (B48309) and its derivatives have shown that the orientation of the amine group relative to the phenyl ring (defined by torsion angles) is critical to the molecule's stability. colostate.edu For the title compound, the key torsions would be around the Caryl-CH₂ and CH₂-N bonds. Energy minimization of various starting geometries would be performed to locate all low-energy conformers and identify the most stable structure. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov

For a compound like this compound, docking studies could explore its potential to inhibit various enzymes. For instance, benzylamine derivatives are known inhibitors of monoamine oxidase B (MAO-B). nih.govresearchgate.net A docking simulation would place the optimized conformation of the title compound into the active site of a protein like MAO-B (using a crystal structure from the Protein Data Bank, e.g., PDB ID: 2V5Z). researchgate.net The software then calculates a docking score, which estimates the binding energy (a more negative score indicates stronger binding), and reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govopenmedicinalchemistryjournal.com

Illustrative Data Table: Hypothetical Molecular Docking Results with MAO-B.

Disclaimer: The following data is illustrative, based on typical results for benzylamine inhibitors, as direct docking studies on the title compound are not publicly available.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Monoamine Oxidase B | 2V5Z | -8.5 | Tyr435, Gln206 | Hydrogen Bond |

| Ile199, Leu171 | Hydrophobic | |||

| Tyr398 | π-π Stacking |

This interactive table provides a hypothetical summary of a molecular docking study, highlighting key binding parameters and interactions.

Identification of Binding Sites and Key Intermolecular Interactions (e.g., Hydrogen Bonding, Aryl Interactions)

The identification of binding sites and the characterization of intermolecular interactions are foundational to understanding a ligand's mechanism of action. For analogs of this compound, molecular docking studies have been instrumental in revealing how these molecules fit into the active sites of target proteins.

For instance, in studies of benzimidazole (B57391) derivatives containing a chlorobenzyl moiety, specific interactions are crucial for binding affinity. Molecular docking of compounds such as 9-chloro-6-(1-(difluoromethoxy)-2,2,2-trifluoroethyl)-1-(4-methoxy-2-methylphenyl)-1,2,3,4-etrahydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine, an analog, has shown that hydrogen bonds and pi-cation interactions are key. nih.gov This compound demonstrated hydrogen bonding with residues like Arg5 and Glu196 and a pi-cation interaction with Arg283 within the corticotropin-releasing factor 1 (CRF-1) receptor. nih.gov

The chlorine atom itself can participate in significant, non-covalent interactions. Systematic analysis of protein-ligand complexes has identified the importance of Cl–π interactions, where the chlorine atom interacts favorably with aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov These interactions can occur in two primary geometries: an "edge-on" approach or a "face-on" approach, with an average distance of about 3.6 Å. nih.gov Such interactions are often found in high-affinity ligands for serine proteases. nih.gov

Furthermore, aryl interactions, such as edge-to-face and face-to-face stacking, are common for the benzyl (B1604629) and dimethoxyphenyl rings. In chemokine receptors, for example, conserved aromatic residues are often involved in stacking interactions with the aromatic parts of ligands. nih.gov The dimethoxy groups on the benzyl ring can act as hydrogen bond acceptors, further anchoring the ligand within the binding pocket.

| Analog Class | Target Protein | Key Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|

| Tetrahydropyrimido[1,2-a]benzimidazole | CRF-1 Receptor | Arg5, Glu196, Arg283 | Hydrogen Bonding, Pi-Cation | nih.gov |

| Chlorophenyl-containing ligands | Serine Proteases | Aromatic residues (e.g., Phe, Tyr) | Cl–π Interactions | nih.gov |

| General Small Molecule Ligands | Chemokine Receptors (e.g., CXCR4, CCR5) | Conserved Aromatic Residues | Aromatic Stacking (Edge-to-face, Face-to-face) | nih.gov |

Ligand Preparation and Docking Algorithms (e.g., SeeSAR, GOLD, Schrodinger Glide)

The accuracy of a molecular docking simulation is highly dependent on the preparation of both the ligand and the target protein, as well as the algorithm used for the simulation. For flexible molecules like this compound and its analogs, these steps are critical.

Ligand Preparation: The initial step involves generating a 3D structure of the ligand. This is often done using tools like Chem Draw, followed by conversion to a 3D format. benthamdirect.com The energy of the ligand is then minimized to find its most stable conformation using force fields like CHARMm or methods like the semi-empirical MOPAC. benthamdirect.comphyschemres.org For flexible molecules, it's often necessary to generate an ensemble of low-energy conformations to be used in the docking process, as the bound conformation may not be the absolute lowest energy state in solution. nih.gov

Protein Preparation: The 3D crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). Preparation involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states for residues at a physiological pH. physchemres.org The "Protein Preparation Wizard" in the Schrödinger suite is a commonly used tool for this purpose. nih.gov

Docking Algorithms: Several algorithms are available for predicting the binding pose of a ligand.

Schrödinger Glide: This program is widely used and was employed in the study of pyrazole (B372694) analogues against COX enzymes. nih.gov It uses a series of hierarchical filters to explore the conformational space of the ligand within the receptor's active site. nih.gov

GOLD (Genetic Optimisation for Ligand Docking): GOLD uses a genetic algorithm to explore the full range of ligand conformational flexibility and the rotational flexibility of selected receptor hydrogens. It has been shown to have a high accuracy in reproducing binding modes. nih.gov

AutoDock: This is another popular tool that combines a Lamarckian genetic algorithm with an empirical free energy scoring function. benthamdirect.com It was used to study 2-phenazinamine derivatives as potential kinase inhibitors. benthamdirect.com

SeeSAR: This tool is designed for interactive and visual docking and is particularly useful for lead optimization by providing visual feedback on binding hypotheses.

A comparative study of several docking algorithms (DOCK, FlexX, AutoDock, GOLD, and ICM) found that their accuracy varied, with ICM providing the highest accuracy in that particular study. nih.gov The choice of algorithm often depends on the specific system being studied and the computational resources available.

Grid-Based Constraint Implementation in Docking Simulations

To improve the efficiency and accuracy of docking simulations, constraints can be implemented. Grid-based methods are a common approach where the active site of the protein is mapped onto a 3D grid. The interaction energies (e.g., van der Waals, electrostatic) between the protein and various atom types (probes) are pre-calculated and stored at each grid point. researchgate.net This allows for very rapid scoring of ligand poses during the docking run.

Constraints can be used to guide the docking process based on known experimental data. For example, if a specific hydrogen bond between the ligand and a particular residue is known to be critical for activity, a constraint can be set to ensure the docking algorithm only considers poses that satisfy this interaction. In programs like Glide, positional constraints can define a specific location for a part of the ligand, or hydrogen bond constraints can enforce interactions with specific residues. nih.gov Similarly, in GOLD, constraints can be used to define mappings between ligand atoms and specific regions or atoms in the protein's active site. researchgate.net This is particularly useful in scaffold-hopping exercises or when docking a series of analogs to ensure a consistent binding mode is explored.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations have become an essential tool for understanding protein structural stability and the detailed patterns of molecular interactions. nih.govsigmaaldrich.com

An MD simulation begins with the best-docked pose of the ligand-protein complex. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over time (typically nanoseconds) by solving Newton's equations of motion. researchgate.net

For analogs of this compound, MD simulations can:

Assess Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose is stable over the course of the simulation. A stable complex will show minimal deviation from its initial docked conformation. sigmaaldrich.comresearchgate.net

Analyze Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are rigid upon ligand binding. researchgate.net

Refine Binding Interactions: MD simulations can reveal transient or water-mediated hydrogen bonds that are not apparent in static docking poses. They provide a time-averaged view of all interactions, confirming which are most persistent and likely most important for binding affinity. nih.govresearchgate.net For example, simulations of substituted benzimidazole derivatives targeting the Mtb KasA protein confirmed the stability of the compounds in the binding site and helped analyze key hydrogen bonds over time. sigmaaldrich.com

In Silico Assessment of Pharmacokinetic Properties (ADMET and Drug-Likeness)

A compound's success as a drug depends not only on its binding affinity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools are now routinely used to predict these properties early in the drug discovery process, filtering out candidates that are likely to fail later on. nih.govnih.gov

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Software like SwissADME can quickly calculate these properties from a molecule's structure. laurinpublishers.commdpi.com

ADMET Prediction: Various computational models, many based on machine learning and large datasets of experimental results, can predict a wide range of pharmacokinetic and toxicity endpoints.

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to gauge oral bioavailability. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the free concentration of a drug available to act on its target. nih.gov

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. Inhibition of these enzymes can lead to drug-drug interactions. nih.gov

Excretion: Properties related to clearance are estimated.

Toxicity: A wide range of toxicities can be predicted, including hepatotoxicity (liver damage), cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). nih.gov

For various substituted benzylamine and benzimidazole analogs, in silico ADMET predictions have been performed. For example, studies on novel benzylamine derivatives included predicted ADMET properties to guide the selection of the most promising compounds for synthesis. connectjournals.com Similarly, ADMET predictions for benzimidazole derivatives helped validate their potential oral bioavailability. mdpi.com

| Property | Description | Typical In Silico Tool/Server |

|---|---|---|

| Lipinski's Rule of Five | Assesses drug-likeness based on MW, logP, H-bond donors/acceptors. | SwissADME, ACD/Percepta |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | ADMETlab 2.0, SwissADME |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. | SwissADME, ProTOX II |

| CYP450 Inhibition | Predicts interaction with key metabolic enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). | SwissADME, ADMETlab 2.0 |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | ADMETlab 2.0, ProTOX II |

| hERG Inhibition | Predicts potential for cardiotoxicity. | SwissADME, ProTOX II |

Based on a comprehensive review of publicly available scientific literature, there is no information directly linking the chemical compound this compound to the specific preclinical in vitro biological targets and mechanisms of action requested.

Extensive searches for research data on the interaction of this compound with the following targets were conducted:

Tubulin Polymerization

Cyclin-Dependent Kinases (CDKs)

Viral Proteases (specifically SARS-CoV-2 Mpro)

Dihydrofolate Reductase (DHFR)

Chitin Synthesis

Ergosterol Biosynthesis Pathway

The search results did not yield any studies, data, or detailed findings concerning the inhibitory or modulatory effects of this specific compound on these biological targets. Consequently, an article adhering to the requested structure and content requirements cannot be generated without resorting to speculation, which would violate the principles of scientific accuracy.

While research exists for structurally related compounds—such as those containing chlorobenzyl or dimethoxybenzyl moieties—acting on some of these targets, the user's strict instruction to focus solely on this compound prevents the inclusion of such information.

Therefore, the requested article cannot be provided at this time due to the absence of relevant scientific data in the public domain.

Biological Targets and Mechanisms of Action Preclinical in Vitro Studies

Enzyme Inhibition and Modulation Studies

Aromatase Activity Modulation

There are no available preclinical in vitro studies that describe the modulatory effects of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine on aromatase activity. The interaction of this specific compound with the aromatase enzyme, a key player in estrogen biosynthesis, has not been documented in publicly accessible scientific literature.

Receptor Binding and Signaling Pathway Modulation

Scientific investigations into the binding affinity and functional activity of this compound at the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR) have not been reported. Consequently, data regarding its potential as a ligand for these receptors and its influence on their associated signaling pathways are not available.

There is no evidence from in vitro studies to suggest that this compound acts as an antagonist of the P2X7 receptor. Research exploring its effects in cellular models of neuroinflammation, where P2X7 antagonism is a relevant therapeutic strategy, has not been identified.

Cellular Effects and Phenotypic Assays

The capacity of this compound to induce apoptosis in the human histiocytic lymphoma cell line U-937 or the human malignant melanoma cell line SK-MEL-1 has not been evaluated in any published preclinical in vitro research.

No in vitro studies have been conducted to determine the effect of this compound on the cell cycle of any cell line. As such, there is no information on whether this compound can cause cell cycle arrest or other perturbations.

Antiparasitic Activity Assessment (e.g., Antiplasmodial, Antikinetoplastid)

There are no available preclinical in vitro studies that have evaluated the antiplasmodial or antikinetoplastid activity of this compound. Consequently, no data on its potential efficacy against parasites such as Plasmodium (the causative agent of malaria) or kinetoplastids (which include Trypanosoma and Leishmania species) can be provided.

Analytical Methodologies for Research on 2 Chlorobenzyl 3,4 Dimethoxybenzyl Amine

Chromatographic Separation and Analysis

Gas Chromatography (GC, GC-MS, HS-SPME/GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as substituted benzylamines. The analysis of amines by GC can be challenging due to their polarity and basicity, which often leads to peak tailing and adsorption to active sites within the GC system. nih.gov Consequently, specialized procedures are required for robust and reproducible results.

Research Findings: For the analysis of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a deactivated capillary column is essential to minimize undesirable interactions and achieve symmetrical peak shapes. nih.gov Columns with a mid-polarity stationary phase are often employed for the separation of related N-benzyl compounds. youtube.com The use of a base-deactivated packing, for instance by treating the column with potassium hydroxide (B78521) (KOH), can significantly improve the inertness of the system towards basic analytes like amines. nih.gov In some cases, derivatization of the secondary amine to a less polar carbamate (B1207046) or acylated derivative can be performed to enhance volatility and improve chromatographic performance. researchgate.net

Mass spectrometric detection (GC-MS) provides definitive structural information. In electron impact (EI) ionization mode, the fragmentation pattern of this compound is expected to be dominated by ions resulting from cleavage of the C-N bonds. Based on the analysis of structurally similar N-benzyl compounds, significant fragments would likely include the iminium cation and other ions originating from the benzylamine (B48309) portions of the molecule. youtube.comcapes.gov.br Specifically, one would anticipate observing ions corresponding to the 2-chlorobenzyl cation (m/z 125) and the 3,4-dimethoxybenzyl cation (m/z 151), as well as the corresponding iminium fragments. High-resolution mass spectrometry (e.g., GC-Q-TOF) can provide exact mass data, allowing for the confident determination of the elemental composition of the parent molecule and its fragments. wikipedia.org

Headspace Solid-Phase Microextraction (HS-SPME) could be employed for the extraction and preconcentration of the analyte from complex matrices prior to GC-MS analysis, a technique useful for trace-level detection.

| Parameter | Typical Condition | Reference |

|---|---|---|

| GC Column | Mid-polarity deactivated capillary column (e.g., DB-5ms, DB-17ms) | youtube.comchromatographyonline.com |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | chromatographyonline.com |

| Inlet Mode | Splitless | chromatographyonline.com |

| Oven Program | Initial temp. 45-70°C, ramp 10-20°C/min to 300-325°C | chromatographyonline.com |

| MS Ionization | Electron Impact (EI), 70 eV | capes.gov.brchromatographyonline.com |

| Mass Range | 50-550 m/z | chromatographyonline.com |

Thin Layer Chromatography (TLC, HPTLC)

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, determination of purity, and optimization of separation conditions for column chromatography. osti.govoup.com

Research Findings: For a moderately polar compound like this compound, standard silica (B1680970) gel plates (silica gel 60 F254) are a suitable stationary phase. osti.govpci-hplc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. osti.gov A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.2 and 0.8. oup.com For amines, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve peak shape and prevent streaking by neutralizing acidic silanol (B1196071) groups on the silica surface. pci-hplc.com

Visualization of the compound on the TLC plate can be achieved non-destructively by using plates with a fluorescent indicator (F254) and exposing them to UV light at 254 nm, where the aromatic rings of the compound will quench the fluorescence and appear as dark spots. researchgate.net Destructive visualization can be performed using various staining reagents, such as potassium permanganate (B83412) or ninhydrin (B49086) (though ninhydrin is typically more effective for primary amines). researchgate.net High-Performance Thin Layer Chromatography (HPTLC) offers improved resolution, higher sensitivity, and better reproducibility compared to conventional TLC.

| Parameter | Typical Condition/Reagent | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | oup.compci-hplc.com |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 0.5% Triethylamine | osti.gov |

| Application | Spotting with a glass capillary | oup.com |

| Development | Ascending development in a saturated chamber | oup.com |

| Visualization | UV light at 254 nm | researchgate.net |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. researchgate.netchromatographyonline.com It combines advantages of both gas and liquid chromatography, offering high efficiency and fast separations. chromatographyonline.comtandfonline.com SFC is particularly well-suited for the analysis and purification of chiral and achiral compounds, including basic compounds like amines. chromatographyonline.comnih.gov

Research Findings: The analysis of basic compounds like this compound by SFC often requires modification of the mobile phase to ensure good peak shape and elution. chromatographyonline.com Supercritical CO2 is typically mixed with a polar organic modifier, such as methanol (B129727) or ethanol (B145695). chromatographyonline.com To prevent peak tailing caused by interactions with residual silanols on the stationary phase, a basic additive like isopropylamine (B41738) or triethylamine is frequently added to the modifier. chromatographyonline.comoup.com

A variety of stationary phases are available for SFC, with specialized columns designed for amine analysis. pci-hplc.com For achiral separations of basic compounds, a 2-ethylpyridine (B127773) phase has become a standard choice, often providing excellent peak shape without requiring basic additives in the mobile phase. pci-hplc.com Other phases, such as those based on diethylamine (B46881) (DEAP) or diol, are also effective. oup.comchromatographyonline.com SFC can be readily coupled with mass spectrometry (SFC-MS/MS) for sensitive and selective detection, making it a viable alternative to LC-MS for high-throughput bioanalysis. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Mobile Phase | Supercritical CO2 with a Methanol/Ethanol modifier | chromatographyonline.com |

| Additive | 0.1-1% Isopropylamine or Triethylamine in the modifier | chromatographyonline.comoup.com |

| Stationary Phase | 2-Ethylpyridine, Diol, or other polar-modified silica column | oup.compci-hplc.com |

| Backpressure | 100-150 bar | tandfonline.com |

| Temperature | 35-45 °C | tandfonline.com |

| Detection | UV, Mass Spectrometry (MS) | chromatographyonline.comnih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary under the influence of a high electric field. wikipedia.org Separation is based on the differential migration of analytes according to their charge-to-size ratio and the electroosmotic flow (EOF) of the background electrolyte (BGE). youtube.com CE is well-suited for the analysis of charged species, including protonated amines.

Research Findings: For the analysis of this compound, which is a basic compound, a low pH background electrolyte is typically used to ensure the analyte is fully protonated and carries a positive charge. nih.govmdpi.com Buffers such as phosphate (B84403) or acetate at a pH between 2.5 and 4.5 are common. osti.gov Benzylamine has been used as a buffer component itself for the separation of cations. osti.gov

A key challenge in CE is the interaction of cationic analytes with the negatively charged silanol groups on the inner wall of the fused-silica capillary, which can cause peak broadening and poor reproducibility. This can be mitigated by using dynamic coating agents in the BGE. Amine additives, such as diamines or polymeric amines, can be added to the buffer to dynamically coat the capillary wall and reduce or reverse the EOF, leading to improved separation efficiency. nih.gov Detection is commonly performed using UV-visible absorption, often at a low wavelength (e.g., 200-214 nm) where the analytes absorb. osti.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 40-60 cm length) | mdpi.com |

| Background Electrolyte (BGE) | 20-50 mM Phosphate or Acetate buffer, pH 2.5-4.5 | osti.gov |

| Voltage | 15-30 kV | youtube.com |

| Temperature | 25 °C | mdpi.com |

| Injection | Hydrodynamic (pressure) or Electrokinetic | osti.gov |

| Detection | Diode Array Detector (DAD) at 200-214 nm | osti.gov |

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as chlorine and oxygen) in a sample. It serves as a crucial check for the purity of a synthesized compound and to verify that its empirical formula matches the theoretical composition. For this compound, the molecular formula is C₁₆H₁₈ClNO₂. The theoretical elemental composition is calculated from its molecular weight (291.77 g/mol ). The experimentally determined values for a pure sample should agree with the theoretical values within a narrow margin of error (typically ±0.4%).

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 65.87% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 6.22% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.15% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.80% |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.97% |

X-ray Diffraction for Solid-State Structure Elucidation (Single-Crystal X-ray Diffraction)

Research Findings: While the specific crystal structure of this compound has not been published, analysis of structurally related compounds provides insight into the data that would be obtained. For a synthesized sample that yields suitable single crystals, XRD analysis would confirm the connectivity of the atoms and determine the compound's conformation. Key structural parameters, such as the dihedral angle between the 2-chlorophenyl and 3,4-dimethoxyphenyl rings, would be elucidated. chromatographyonline.com The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c), which describe the symmetry of the crystal lattice. mdpi.com The data generated allows for the unambiguous confirmation of the compound's structure, distinguishing it from potential isomers.

| Parameter | Example Data for a Related Structure | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Unit Cell a (Å) | 10.123 | N/A |

| Unit Cell b (Å) | 15.456 | N/A |

| Unit Cell c (Å) | 9.876 | N/A |

| Unit Cell β (°) | 105.12 | N/A |

| Volume (ų) | 1489.1 | N/A |

| Z (Molecules/Unit Cell) | 4 | N/A |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal, based on data obtained from X-ray diffraction. tandfonline.com It provides a powerful tool for understanding how molecules are packed in the solid state. mdpi.com

Research Findings: The Hirshfeld surface is mapped with properties like dnorm, which uses a color scale to highlight intermolecular contacts shorter than the van der Waals radii sum (red spots), contacts of van der Waals separation (white), and longer contacts (blue). mdpi.com This visualization allows for the immediate identification of significant interactions such as hydrogen bonds. tandfonline.commdpi.com

| Interaction Type | Typical Contribution (%) (based on related structures) | Reference |

|---|---|---|

| H···H | 25 - 55% | tandfonline.comchromatographyonline.com |

| C···H / H···C | 20 - 28% | researchgate.netchromatographyonline.com |

| O···H / H···O | ~15% | chromatographyonline.com |

| Cl···H / H···Cl | ~11% | chromatographyonline.com |

| N···H / H···N | ~4 - 16% | tandfonline.commdpi.com |

| C···C | ~3% | chromatographyonline.com |

Advanced Research Perspectives and Future Directions for 2 Chlorobenzyl 3,4 Dimethoxybenzyl Amine Research

Exploration of Novel and Sustainable Synthetic Routes for Benzylamine (B48309) Derivatives

The synthesis of benzylamines, including (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, has traditionally relied on methods like reductive amination or direct alkylation. While effective, these classical approaches often suffer from drawbacks such as low atom economy, the use of stoichiometric and hazardous reagents, and the potential for over-alkylation. scienceinfo.commasterorganicchemistry.com Future research must prioritize the development of greener and more sustainable synthetic strategies.

Promising avenues include:

Catalytic Hydrogenation: The use of heterogeneous or homogeneous catalysis for reductive aminations can improve reaction efficiency and reduce waste. wikipedia.org Systems based on earth-abundant metals are particularly desirable to replace expensive and scarce noble metals. europa.eu

Hydrogen Borrowing Catalysis: This methodology, which utilizes alcohols as alkylating agents with water as the only byproduct, represents a highly atom-economical route for N-alkylation. rsc.org Applying this to the synthesis of benzylamine derivatives from biomass-derived alcohols could create a truly sustainable value chain. europa.eursc.org

Renewable Feedstocks: A systemic shift towards using renewable resources is essential. europa.eu Lignocellulose, the most abundant raw material on Earth, can be depolymerized into platform chemicals that serve as precursors for amines. europa.eu Similarly, amino acids from renewable sources can be converted into primary amines through novel ruthenium-catalyzed hydrogenation-decarbonylation reactions. chemistryviews.org

One-Pot Reactions: The development of one-pot reductive amination of carboxylic acids, using only hydrogen and ammonia (B1221849), presents a highly efficient and sustainable method for producing amines, bypassing multiple reaction steps. rsc.org

Deeper Mechanistic Understanding of Amine Coupling and Transformation Reactions

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and expanding their scope. For this compound and its derivatives, this involves dissecting the pathways of key C-N bond-forming reactions.

Reductive Amination: This reaction proceeds via the formation of an imine or enamine intermediate, which is subsequently reduced. chemistrysteps.com The first step is the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the C=N double bond of the imine. scienceinfo.comorganicchemistrytutor.com This imine is then reduced by a hydride agent like sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the carbonyl starting material. scienceinfo.commasterorganicchemistry.com Future research could employ kinetic and computational studies to probe the subtle effects of substituents on both the benzylamine and aldehyde components, allowing for fine-tuning of reaction conditions.

Copper-Catalyzed C-N Coupling (Ullmann Reaction): Mechanistic studies of the Ullmann amination suggest a pathway involving coordination of the amine to a copper(I) center, deprotonation, oxidative addition of an aryl halide, and subsequent reductive elimination to form the C-N bond. acs.org However, the formation of stable but dormant off-cycle species can inhibit the reaction. acs.org A deeper mechanistic investigation into the coupling reactions for synthesizing complex benzylamines could identify more effective auxiliary ligands that accelerate the desired catalytic cycle while preventing catalyst deactivation. acs.org

Advanced Computational Modeling for Precise Activity and Selectivity Prediction

Computational chemistry offers powerful tools to predict the biological activity and selectivity of molecules before their synthesis, thereby saving significant time and resources. parssilico.com For this compound and its analogs, these in silico methods can guide the design of compounds with enhanced potency and specificity for a given biological target.

Molecular Docking and Dynamics: These methods simulate the interaction between a small molecule (ligand) and a biological target (e.g., a protein receptor or enzyme). Docking predicts the preferred binding orientation, while molecular dynamics (MD) simulations can reveal the dynamic behavior and stability of the ligand-receptor complex over time. aganitha.ai These studies can provide valuable insights into the molecular origins of drug selectivity. aganitha.ai